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Compound of Interest

Compound Name: 2H-indazol-2-ylacetic acid

Cat. No.: B1313838

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological cross-reactivity of various 2H-
indazol-2-ylacetic acid derivatives. The data presented is based on experimental findings
from a study by Pérez-Villanueva et al. (2017), which investigated a series of these compounds
against a panel of protozoa, fungi, and the human cyclooxygenase-2 (COX-2) enzyme.[1][2]
This analysis aims to equip researchers with the necessary data to evaluate the selectivity and
potential off-target effects of this class of compounds.

Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of several 2-phenyl-2H-indazole
and 2,3-diphenyl-2H-indazole derivatives. The data is presented as IC50 values (the
concentration of the compound required to inhibit 50% of the biological activity) in micromolar
(UM) concentrations.

Antiprotozoal Activity

A series of 2-phenyl-2H-indazole derivatives were evaluated for their efficacy against
Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Many of these
compounds demonstrated potent antiprotozoal activity, in several instances surpassing the
efficacy of the reference drug, Metronidazole.[1][2]

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives (IC50 in uM)[1][2]
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Compound R E. histolytica G. intestinalis T. vaginalis
7 H 0.231 0.252 0.147

8 4-Cl 0.124 0.135 0.088

9 4-OH >2.26 >2.26 >2.26

10 4-COOCH3 0.130 0.142 0.092

11 4-SO2CH3 0.450 0.492 0.320

12 4-OCH3 >2.23 >2.23 >2.23

13 4-COOH >2.09 >2.09 >2.09
Metronidazole - 1.80 1.80 1.80
Albendazole - 0.09 0.09 0.09

Further investigation into 2,3-diphenyl-2H-indazole derivatives revealed that substitutions on

the phenyl rings influenced their antiprotozoal potency.[1]

Table 2: Antiprotozoal Activity of 2,3-Diphenyl-2H-Indazole Derivatives (IC50 in uM)[1]
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Compound R1 R2 E_' _ G o T. vaginalis
histolytica intestinalis
16 H H 0.210 0.230 0.150
17 4-Cl H 0.110 0.120 0.080
18 4-COOCHS3 H 0.120 0.130 0.085
21 4-SO2CH3 H 0.420 0.460 0.300
22 H 4-Cl 0.150 0.165 0.110
23 H 4-COOCHS3 0.160 0.175 0.115
26 H 4-COOH 0.105 0.115 0.075
Metronidazol 180 180 180
e
Albendazole - - 0.09 0.09 0.09

Antifungal Activity

Select compounds were also screened for their activity against the fungal pathogens Candida
albicans and Candida glabrata. Two of the 2,3-diphenyl-2H-indazole derivatives, compounds
18 and 23, demonstrated notable in vitro growth inhibition against both strains.[1][2]

Table 3: Antifungal Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives (MIC in pg/mL)[1]

Compound C. albicans C. glabrata
18 31.2 31.2
23 31.2 31.2

Anti-Inflammatory Activity: COX-2 Inhibition

To assess the anti-inflammatory potential and cross-reactivity with human enzymes, several of
the 2,3-diphenyl-2H-indazole derivatives were tested for their ability to inhibit human
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cyclooxygenase-2 (COX-2). A number of these compounds displayed inhibitory activity against
COX-2, suggesting a dual antimicrobial and anti-inflammatory potential.[1][2]

Table 4: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives[1]

Compound % Inhibition at 10 pM
18 50
21 36
23 45
26 40

Experimental Protocols

The following methodologies were employed in the referenced study to determine the biological
activities of the 2H-indazol-2-ylacetic acid derivatives.[1]

Antiprotozoal Assays

» Culture Conditions: Trophozoites of G. intestinalis, E. histolytica, and T. vaginalis were
cultured in TYI-S-33 medium, supplemented with 10% calf serum and antibiotics, and
incubated at 37°C.

e Drug Susceptibility Testing: Assays were conducted in 96-well microtiter plates. The
compounds were dissolved in DMSO and tested at various concentrations. Parasite viability
was determined after a 48-hour incubation period using a resazurin-based cell viability
assay. The fluorescence was measured at an excitation wavelength of 530 nm and an
emission wavelength of 590 nm.

e IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from dose-
response curves generated from the experimental data.

Antifungal Assays

 Strains and Culture: Candida albicans and Candida glabrata were used.
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e Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using a
broth microdilution method. The compounds were serially diluted in 96-well plates containing
RPMI-1640 medium. Fungal suspensions were added to each well, and the plates were
incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the
compound that visibly inhibited fungal growth.

COX-2 Inhibition Assay

e Enzyme and Substrate: The assay utilized human recombinant COX-2 enzyme. Arachidonic
acid was used as the substrate.

e Assay Procedure: The assay was performed using a colorimetric COX inhibitor screening kit.
The compounds were pre-incubated with the COX-2 enzyme. The reaction was initiated by
the addition of arachidonic acid. The peroxidase activity of COX-2 was measured by
monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine
(TMPD) at 590 nm.

» Calculation of Inhibition: The percentage of COX-2 inhibition was calculated by comparing
the absorbance of the wells containing the test compounds to the absorbance of the control
wells (without inhibitors).

Visualized Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the 2H-indazole
derivatives to their biological evaluation.
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Caption: Workflow for Synthesis and Biological Screening of 2H-Indazole Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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